Product packaging for 4-Benzyl-4-azaspiro[2.5]octan-7-one(Cat. No.:CAS No. 1909305-20-9)

4-Benzyl-4-azaspiro[2.5]octan-7-one

Cat. No.: B2739983
CAS No.: 1909305-20-9
M. Wt: 215.296
InChI Key: YGELJXVRTABJTD-UHFFFAOYSA-N
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Description

4-Benzyl-4-azaspiro[2.5]octan-7-one (CAS 218594-11-7 ) is a spirocyclic chemical building block of interest in medicinal chemistry and drug discovery. The compound features a unique spiro[2.5]octane core structure, which incorporates a cyclopropane ring fused to a piperidin-7-one ring system, as defined by its molecular formula C14H17NO . This scaffold is particularly valuable for exploring three-dimensional chemical space in the design of novel bioactive molecules. The ketone functional group at the 7-position provides a versatile handle for further synthetic elaboration, allowing researchers to synthesize a diverse array of derivatives, such as the corresponding 7-ol or more complex ester-functionalized analogs . Spirocyclic compounds of this class are frequently investigated for their potential therapeutic applications. The structural motifs present in this compound are relevant in the development of agents for metabolic diseases . As a key synthetic intermediate, it enables the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access analytical data including SMILES (C1CN(C2(CC2)CC1=O)CC3=CC=CC=C3 ) and InChIKey (YGELJXVRTABJTD-UHFFFAOYSA-N ) to facilitate their work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO B2739983 4-Benzyl-4-azaspiro[2.5]octan-7-one CAS No. 1909305-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-4-azaspiro[2.5]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c16-13-6-9-15(14(10-13)7-8-14)11-12-4-2-1-3-5-12/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGELJXVRTABJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(CC2)CC1=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-20-9
Record name 4-benzyl-4-azaspiro[2.5]octan-7-one
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Structural Characterization and Elucidation of 4 Benzyl 4 Azaspiro 2.5 Octan 7 One

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

For a definitive structural confirmation of 4-Benzyl-4-azaspiro[2.5]octan-7-one, a combination of spectroscopic methods would be essential. These techniques provide complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the piperidone ring, and the cyclopropane (B1198618) ring. The chemical shifts and coupling constants of the methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group would be particularly informative. The ¹³C NMR spectrum would complement this by identifying all unique carbon environments, including the carbonyl carbon, the spiro carbon, and the carbons of the aromatic and aliphatic rings.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern could reveal the loss of the benzyl group or other characteristic fragments, providing further structural evidence. Predicted mass spectrometry data suggests a monoisotopic mass of 215.13101 Da. guidechem.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the ketone (C=O) stretching vibration, typically in the range of 1700-1725 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic and aliphatic portions, as well as C-N bond stretching, would also be present.

X-ray Crystallography for Solid-State Structural Determination

To date, no public records of a single-crystal X-ray diffraction study for this compound have been found. Such an analysis would provide the most definitive three-dimensional structure of the molecule in the solid state. It would precisely determine bond lengths, bond angles, and the conformation of the spirocyclic system, unequivocally confirming the connectivity and stereochemistry.

Conformational Analysis of the Azaspiro[2.5]octan-7-one Core

The conformational flexibility of the six-membered piperidone ring in the azaspiro[2.5]octan-7-one core is a key structural feature. This ring can, in principle, adopt various conformations, such as chair, boat, or twist-boat. The presence of the rigid spiro-fused cyclopropane ring significantly influences the conformational preferences of the piperidone ring.

Computational modeling and variable-temperature NMR studies on analogous systems could provide insight into the likely preferred conformation and the energy barriers between different conformational isomers. The steric bulk of the N-benzyl group would also play a crucial role in dictating the most stable conformation.

Stereochemical Aspects of the Spirocyclic System and its Implications

The spiro carbon atom in this compound is a quaternary stereocenter. The synthesis of this compound could potentially lead to a racemic mixture of enantiomers. The three-dimensional arrangement of the cyclopropane and piperidone rings around this spiro center is fixed, leading to a rigid molecular architecture. This defined spatial arrangement can have significant implications for the molecule's interaction with chiral environments, such as biological receptors or chiral catalysts. The stereoselective synthesis of such spirocyclic systems is an active area of research in organic chemistry.

Chemical Reactivity and Transformations of 4 Benzyl 4 Azaspiro 2.5 Octan 7 One

Reactions at the Carbonyl Group (C-7 Ketone)

The ketone functionality at the C-7 position is a primary site for chemical modification, susceptible to a variety of nucleophilic additions and reduction reactions.

The electrophilic carbon of the C-7 ketone is a target for various nucleophiles. Standard ketone reactions are expected to proceed, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Organometallic Reagents: Reactions with organometallic reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are anticipated to add an alkyl, aryl, or vinyl group to the carbonyl carbon, yielding a tertiary alcohol upon workup. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the spirocyclic framework.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene. The reaction with a phosphorus ylide (a Wittig reagent) would replace the C=O bond with a C=C bond, allowing for the introduction of a variety of substituted methylene (B1212753) groups. The choice of ylide (stabilized or non-stabilized) would influence the stereoselectivity of the resulting alkene.

Condensation Reactions: The C-7 ketone can undergo condensation reactions with amines and their derivatives. For instance, reaction with a primary amine would form an imine, which can be a key intermediate for further functionalization.

Table 1: Predicted Nucleophilic Addition Reactions at the C-7 Carbonyl Group

Reaction Type Reagent Example Expected Product
Grignard Reaction Methylmagnesium bromide (CH₃MgBr) 4-Benzyl-7-methyl-4-azaspiro[2.5]octan-7-ol
Wittig Reaction Methylenetriphenylphosphorane (Ph₃P=CH₂) 4-Benzyl-7-methylene-4-azaspiro[2.5]octane
Imine Formation Methylamine (CH₃NH₂) N-(4-Benzyl-4-azaspiro[2.5]octan-7-ylidene)methanamine

Reduction Reactions to Corresponding Alcohols or Amines as Synthetic Intermediates

The reduction of the C-7 ketone offers a route to valuable synthetic intermediates such as the corresponding alcohol or amine.

Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-benzyl-4-azaspiro[2.5]octan-7-ol. This transformation can be achieved using a variety of reducing agents. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically sufficient for this purpose, offering good chemoselectivity in the presence of other reducible groups. youtube.commasterorganicchemistry.com The stereochemistry of the resulting hydroxyl group will depend on the facial selectivity of the hydride attack on the carbonyl.

Reductive Amination: The ketone can be converted into a secondary or tertiary amine via reductive amination. This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, followed by in-situ reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Table 2: Reduction Reactions of the C-7 Ketone

Reaction Type Reducing Agent Amine Source (if applicable) Expected Product
Ketone Reduction Sodium Borohydride (NaBH₄) N/A 4-Benzyl-4-azaspiro[2.5]octan-7-ol
Reductive Amination Sodium Cyanoborohydride (NaBH₃CN) Ammonia (NH₃) 4-Benzyl-4-azaspiro[2.5]octan-7-amine
Reductive Amination Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dimethylamine ((CH₃)₂NH) 4-Benzyl-N,N-dimethyl-4-azaspiro[2.5]octan-7-amine

Reactions at the Nitrogen Atom (N-4)

The nitrogen atom at the N-4 position, protected by a benzyl (B1604629) group, is another key site for chemical manipulation.

The N-benzyl group serves as a common protecting group for the secondary amine functionality within the azaspiro[2.5]octane core. Its removal is a crucial step for further diversification of the molecule.

Catalytic Hydrogenation: The most common method for N-benzyl deprotection is catalytic hydrogenation. nih.gov This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. nih.gov The reaction proceeds to yield the secondary amine, 4-azaspiro[2.5]octan-7-one, and toluene (B28343) as a byproduct. The efficiency of this deprotection can sometimes be enhanced by the addition of an acid. sciencemadness.org In some cases, transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate (B1220265) can also be employed. sciencemadness.org

Once deprotected, the resulting secondary amine can undergo a wide range of functionalization reactions, including acylation, alkylation, and arylation, to introduce diverse substituents at the N-4 position.

While the N-4 position is already substituted with a benzyl group, further alkylation to form a quaternary ammonium salt is possible.

N-Quaternization: The tertiary amine can react with alkyl halides, such as methyl iodide, to form the corresponding quaternary ammonium salt. This reaction, known as the Menshutkin reaction, would result in the formation of a positively charged nitrogen center. The reactivity in such quaternization reactions can be influenced by the steric hindrance around the nitrogen atom.

Reactivity of the Cyclopropane (B1198618) Ring Moiety

The spiro-fused cyclopropane ring is a strained three-membered ring, which imparts unique reactivity to the molecule. Under certain conditions, the ring can undergo cleavage.

Ring-Opening Reactions: The strain in the cyclopropane ring makes it susceptible to ring-opening reactions, which can be initiated by electrophiles or nucleophiles. In the context of a spirocyclopropyl ketone, the presence of the carbonyl group can activate the cyclopropane ring towards nucleophilic attack.

Lewis acid-induced ring-opening has been observed in related nitrocyclopropane (B1651597) systems, leading to the formation of five-membered rings. beilstein-journals.org Similarly, treatment of 4-benzyl-4-azaspiro[2.5]octan-7-one with a Lewis acid in the presence of a nucleophile could potentially lead to a ring-opened product. The regioselectivity of the ring-opening would be influenced by the electronic and steric factors of the substituents on the cyclopropane ring.

Furthermore, the inherent ring strain of cyclopropanes makes them valuable building blocks in organic synthesis. rsc.org The controlled ring-opening of the cyclopropane moiety in this compound could provide access to more complex molecular architectures.

Ring-Opening Transformations

The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions, which can be initiated by various reagents and conditions. These transformations are often driven by the release of this strain, leading to the formation of more stable products.

Nucleophilic Ring-Opening:

The cyclopropane ring in spiro-activated systems is known to be electrophilic and can react with nucleophiles. In the case of this compound, nucleophilic attack can lead to the cleavage of one of the C-C bonds of the cyclopropane ring. The regioselectivity of this attack would be influenced by steric and electronic factors. For instance, spirocyclopropyl oxindoles are utilized as reactive intermediates in ring-opening reactions, which can be coupled with subsequent ring-closing reactions to form larger spirocycles rsc.org.

Acid-Catalyzed Ring-Opening:

Under acidic conditions, the carbonyl oxygen of the piperidone ring can be protonated, enhancing the electrophilicity of the spirocyclic system. This can facilitate the ring-opening of the cyclopropane by a nucleophile or through rearrangement. While direct studies on this compound are not prevalent, related systems demonstrate that acid catalysis can be an effective method for initiating such transformations.

Electrophilic and Radical Mediated Reactions

The piperidone ring of this compound contains reactive sites amenable to both electrophilic and radical-mediated reactions.

Reactions at the α-Carbon:

The presence of the ketone at the 7-position allows for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can react with various electrophiles at the α-carbons (C6 and C8). Enolates can be formed by deprotonating the alpha-carbons adjacent to a carbonyl group, and these anions are stabilized by resonance with the carbonyl oxygen masterorganicchemistry.com. The N-benzyl-4-piperidone core is a versatile scaffold where the carbonyl group at the 4-position is a key reactive site google.com.

Halogenation: Treatment with a base and a halogen source (e.g., Br₂, Cl₂) would likely result in the formation of α-halo-4-benzyl-4-azaspiro[2.5]octan-7-one.

Alkylation: The enolate can be alkylated using alkyl halides, providing a route to introduce substituents at the C6 or C8 position. The choice of base and reaction conditions can influence the regioselectivity of this reaction masterorganicchemistry.comyoutube.com.

Radical Reactions:

Radical-mediated reactions offer a powerful tool for the formation of complex cyclic systems. Recent research has demonstrated the construction of spirocyclic piperidines from linear aryl halide precursors using photoredox catalysis to generate aryl radicals, which then undergo regioselective cyclization nih.govresearchgate.net. Furthermore, oxidative radical ring-opening/cyclization of cyclopropane derivatives, including methylenecyclopropanes and cyclopropyl (B3062369) olefins, has been extensively studied nih.gov. In the context of this compound, radical reactions could be initiated at various positions. For instance, a radical initiator could lead to the opening of the cyclopropane ring, generating a reactive intermediate that could undergo further transformations, such as intramolecular cyclization or reaction with a radical scavenger nih.gov.

Reaction Type Reagents/Conditions Expected Product Reference for Analogy
Nucleophilic Ring-OpeningNucleophile (e.g., Nu⁻)Ring-opened piperidine (B6355638) derivative rsc.org
α-HalogenationBase, Halogen (e.g., Br₂)α-Halo-4-benzyl-4-azaspiro[2.5]octan-7-one masterorganicchemistry.com
α-AlkylationBase (e.g., LDA), Alkyl halide (R-X)α-Alkyl-4-benzyl-4-azaspiro[2.5]octan-7-one masterorganicchemistry.comyoutube.com
Radical Ring-OpeningRadical InitiatorRing-opened radical intermediate nih.gov

Functionalization Strategies for the Azaspiro[2.5]octane Framework

Functionalization of the this compound framework can be achieved by targeting the piperidone ring, the N-benzyl group, or the cyclopropane moiety.

Modification of the Piperidone Ring:

As previously discussed, the generation of an enolate allows for the introduction of various substituents at the α-positions. Beyond simple alkylation and halogenation, these enolates can participate in a range of carbon-carbon bond-forming reactions, including aldol (B89426) and Michael additions, significantly expanding the structural diversity of accessible derivatives. The functionalization of piperidine rings is a key strategy in the synthesis of a wide array of derivatives researchgate.net.

Transformation of the N-Benzyl Group:

The N-benzyl group serves as a common protecting group for secondary amines. Its removal, typically via catalytic hydrogenation, would yield the secondary amine, 4-azaspiro[2.5]octan-7-one. This free amine provides a handle for further functionalization through reactions such as:

N-Alkylation: Reaction with alkyl halides to introduce different substituents on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

The ability to modify the substituent on the nitrogen atom is crucial in medicinal chemistry for tuning the pharmacological properties of related diazaspiro systems.

Functionalization via Cyclopropane Ring-Opening:

As detailed in section 4.3.1, the ring-opening of the cyclopropane provides a strategic approach to introduce functionality. The resulting ring-opened product, a substituted piperidine, can be further modified at the newly formed functional groups. For example, a nucleophilic ring-opening with a cyanide ion would introduce a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid or reduced to an amine.

Functionalization Site Reaction Reagents Resulting Functional Group
Piperidone Ring (α-carbon)Aldol AdditionAldehyde/Ketone, Baseβ-Hydroxy ketone
Piperidone Ring (α-carbon)Michael Additionα,β-Unsaturated carbonyl, Base1,5-Dicarbonyl
Nitrogen AtomDebenzylationH₂, Pd/CSecondary Amine
Nitrogen AtomN-AcylationAcyl chloride, BaseAmide
Cyclopropane RingRing-opening with CyanideNaCN, H⁺Nitrile

Derivatization and Analogues of 4 Benzyl 4 Azaspiro 2.5 Octan 7 One for Chemical Space Exploration

Systematic Structural Modifications

The 4-Benzyl-4-azaspiro[2.5]octan-7-one core, featuring a rigid three-dimensional structure due to the fusion of a piperidine (B6355638) and a cyclopropane (B1198618) ring, serves as a versatile template for systematic structural modifications. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing pharmacokinetic and pharmacodynamic properties. Key areas for modification include the N-substituent, the cyclopropane ring, and the piperidine-like ring system.

Variations of the N-Substituent Beyond Benzyl (B1604629)

The nitrogen atom of the piperidine ring is a primary site for derivatization. While the benzyl group is a common starting point, replacing it with a variety of other substituents allows for a broad exploration of chemical space and can significantly impact biological activity. The nature of the N-substituent can influence the molecule's polarity, steric profile, and potential for hydrogen bonding.

Research into related azaspiro compounds has demonstrated that even minor changes, such as N-methylation, can alter enzymatic potency. A range of N-substituents has been explored in analogous spirocyclic systems, which can be extrapolated to the 4-azaspiro[2.5]octan-7-one scaffold. These include not only simple alkyl and aryl groups but also various protecting groups that can be further functionalized.

Key examples of alternative N-substituents include:

N-Acyl groups: Introduction of an acetyl group creates compounds like 1-[6-(trifluoromethyl)-4-azaspiro[2.5]octan-4-yl]ethan-1-one.

Carbamates: Protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are frequently used in synthesis and can also be considered as final substituents. chemrxiv.orggoogle.com These groups can modulate the basicity of the nitrogen atom and improve cell permeability.

Substituted Benzyl Groups: Analogues like 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have been synthesized, indicating that substitutions on the aromatic ring of the benzyl group are a viable strategy for fine-tuning properties. mdpi.com

Alkynyl Groups: The synthesis of compounds such as 4-(Prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione introduces a reactive handle for further modifications via click chemistry. mdpi.com

Table 1: Examples of N-Substituent Variations in Azaspirocyclic Scaffolds
Substituent TypeExample Compound NameRelevance/ApplicationReference(s)
N-Acetyl1-[6-(Trifluoromethyl)-4-azaspiro[2.5]octan-4-yl]ethan-1-oneModulation of basicity, potential for improved metabolic stability.
N-Boctert-Butyl 4-methylenepiperidine-1-carboxylateIntermediate in synthesis, modulates electronic properties. chemrxiv.org
N-CbzN-Benzyloxycarbonyl-4-methylenepiperidineSynthetic intermediate, removable under hydrogenolysis. chemrxiv.org
N-BenzylN-Benzyl-4-methylenepiperidineCommon starting material, provides steric bulk. chemrxiv.org
N-Substituted Benzyl4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneFine-tuning of electronic and lipophilic properties. mdpi.com
N-Alkynyl4-(Prop-2-yn-1-yl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dioneProvides a handle for click chemistry and further functionalization. mdpi.com

Substitutions on the Cyclopropane Moiety

The cyclopropane ring is a key structural feature of the 4-azaspiro[2.5]octan-7-one scaffold, contributing to its rigidity and unique three-dimensional shape. This ring is not merely a passive linker; its substitution provides a powerful tool for modulating the molecule's properties. The introduction of substituents on the cyclopropane ring can influence the electronic environment and steric hindrance of the entire molecule.

The synthesis of derivatives with substituents on the cyclopropane ring can be achieved through various synthetic strategies, including the use of appropriately substituted precursors in the cyclopropanation step. For instance, the reaction of a substituted piperidone with reagents like triethylphosphonoacetate can lead to cyclopropane rings bearing ester functionalities. researchgate.net

Examples of substitutions on the cyclopropane moiety include:

Ester groups: The synthesis of compounds like ethyl 4,6-dimethyl-5,7-diphenyl-6-azaspiro[2.5]octane-1-carboxylate demonstrates the feasibility of introducing ester groups at the C-1 position of the cyclopropane ring. researchgate.net These esters can serve as handles for further derivatization, for example, through hydrolysis to the corresponding carboxylic acid or amidation.

Multiple nitrile groups: Research on related spirocyclic systems has shown the possibility of extensive substitution, such as in 6-heterospiro[2.5]octane-1,1,2,2-tetracarbonitrile, suggesting that multiple functional groups can be installed on the cyclopropane ring.

Table 2: Examples of Cyclopropane Moiety Substitutions
SubstituentExample Compound NameSynthetic ApproachPotential for Further ModificationReference(s)
CarboxylateEthyl 4,6-dimethyl-5,7-diphenyl-6-azaspiro[2.5]octane-1-carboxylateReaction of a piperidone with triethylphosphonoacetate.Hydrolysis to carboxylic acid, amidation. researchgate.net
Tetracarbonitrile6-Heterospiro[2.5]octane-1,1,2,2-tetracarbonitrileElectrochemical cascade reaction.Hydrolysis of nitriles to carboxylic acids.

Modifications of the Piperidine-like Ring System

The piperidine ring of the 4-azaspiro[2.5]octan-7-one scaffold offers multiple positions for substitution, allowing for fine-tuning of the molecule's interaction with biological targets. Modifications can be introduced at the carbon atoms adjacent to the nitrogen (C-3 and C-5) or at the carbon alpha to the spiro center (C-6 and C-8).

These modifications can be introduced by starting with a pre-substituted piperidone in the synthesis of the spirocyclic core. For example, using a 2,6-disubstituted-4-piperidone would result in a 4-azaspiro[2.5]octan-7-one with substituents at the C-6 and C-8 positions.

Notable modifications to the piperidine ring include:

Alkylation and Arylation: The synthesis of ethyl 4,6-dimethyl-5,7-diphenyl-6-azaspiro[2.5]octane-1-carboxylate shows that both alkyl (methyl) and aryl (phenyl) groups can be incorporated into the piperidine ring structure. researchgate.net

Gem-dimethyl substitution: In related tetramethylpiperidine (B8510282) systems, gem-dimethyl groups at the C-2 and C-6 positions have been incorporated to enhance stability and influence the ring conformation. cdnsciencepub.com This strategy could be applied to the 4-azaspiro[2.5]octan-7-one scaffold.

Introduction of heteroatoms: While not a direct substitution on the carbon skeleton, the synthesis of diazaspiro analogues such as 4,7-diazaspiro[2.5]octane introduces an additional nitrogen atom into the piperidine ring, significantly altering the compound's properties and potential interactions. google.com

Synthesis of Spirocyclic Scaffolds Bearing Different Functionalities at C-7

The carbonyl group at the C-7 position is a key functional handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities and the exploration of different biological targets.

Common transformations at the C-7 position include:

Reduction to an alcohol: The ketone at C-7 can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This introduces a hydroxyl group that can act as a hydrogen bond donor and a site for further functionalization. Asymmetric reduction can lead to specific stereoisomers, which is often crucial for biological activity.

Oxidation of the C-7 alcohol: Conversely, a C-7 alcohol can be oxidized back to the ketone using standard oxidizing agents such as chromium trioxide.

Formation of an exocyclic double bond: A Wittig reaction or similar olefination strategies can be employed to convert the C-7 ketone into a methylidene group, as seen in 7-Methylidene-4-azaspiro[2.5]octane. This modification alters the geometry and electronics of the ring system.

Conversion to an oxirane: Reaction of the C-7 ketone with a methylide, such as dimethylsulfonium methylide, can form a spiro-oxirane at this position. cdnsciencepub.com This strained three-membered ring is a versatile intermediate that can be opened by various nucleophiles.

Ring-opening of the C-7 oxirane: The spiro-oxirane at C-7 can be opened by nucleophiles like phenols or amines to introduce aryloxymethyl or aminomethyl substituents at this position, leading to compounds such as 4-aryloxymethyl-4-piperidinols. cdnsciencepub.com

Table 3: Functionalization at the C-7 Position
FunctionalitySynthetic MethodKey ReagentsResulting StructureReference(s)
AlcoholReduction of ketoneNaBH₄, LiAlH₄7-hydroxy-4-azaspiro[2.5]octane
KetoneOxidation of alcoholCrO₃, KMnO₄4-azaspiro[2.5]octan-7-one
Exocyclic methylene (B1212753)Wittig reactionPh₃P=CH₂7-methylidene-4-azaspiro[2.5]octane
Spiro-oxiraneCorey-Chaykovsky reaction(CH₃)₂SO=CH₂1-Oxa-6-azaspiro[2.5]octane derivative cdnsciencepub.com
AryloxymethylRing-opening of oxiranePhenols7-(Aryloxymethyl)-7-hydroxy derivative cdnsciencepub.com

Development of Compound Libraries Based on the 4-Azaspiro[2.5]octan-7-one Core

The 4-azaspiro[2.5]octan-7-one scaffold is considered a "privileged structure" in medicinal chemistry. Such scaffolds are molecular frameworks that can provide potent and selective ligands for a range of different biological targets through the modification of peripheral functional groups. researchgate.net This makes them ideal starting points for the development of compound libraries for high-throughput screening.

The development of libraries based on this core can be achieved through both solution-phase and solid-phase parallel synthesis. The presence of multiple diversification points (the N-substituent, the piperidine ring, and the C-7 position) allows for the creation of large and structurally diverse libraries from a common intermediate.

Strategies for library development include:

Divergent Synthesis: Starting from a common core, such as N-Boc-4-azaspiro[2.5]octan-7-one, a wide array of derivatives can be generated by reacting it with different building blocks at its various functionalization sites.

Stereodivergent Synthesis: Enzymatic platforms have been developed for the stereodivergent synthesis of azaspiro[2.y]alkanes, allowing for the controlled production of different stereoisomers for inclusion in compound libraries. chemrxiv.org This is particularly important as the stereochemistry of spirocyclic compounds often has a profound effect on their biological activity.

Solid-Phase Synthesis: Attaching the spirocyclic scaffold to a solid support allows for the use of excess reagents and simplified purification, facilitating the rapid synthesis of large numbers of compounds. Solid-phase synthesis has been successfully used to create libraries of related spiro-piperidine derivatives.

The exploration of chemical space around the 4-azaspiro[2.5]octan-7-one core through the generation of diverse compound libraries holds significant promise for the discovery of new drug candidates with improved efficacy and safety profiles.

Applications of 4 Benzyl 4 Azaspiro 2.5 Octan 7 One As a Versatile Synthetic Intermediate and Scaffold

Contribution to the Construction of Complex Organic Molecules

4-Benzyl-4-azaspiro[2.5]octan-7-one is a highly useful synthetic intermediate, primarily due to the reactivity of its ketone functional group. This ketone can be readily transformed into other functionalities, such as amines and alcohols, providing a gateway to a diverse range of more complex molecules.

For instance, the reduction of the ketone yields 4-Benzyl-4-azaspiro[2.5]octan-7-ol. bldpharm.com Furthermore, reductive amination with a nitrogen source like ammonium (B1175870) acetate (B1210297) can convert the ketone into the corresponding primary amine, 4-Benzyl-4-azaspiro[2.5]octan-7-amine. sigmaaldrich.comgoogle.com These transformations are fundamental steps that allow for the introduction of new substituents and the extension of the molecular framework, demonstrating the compound's role as a versatile precursor in multi-step syntheses. These derivatives are key intermediates for building blocks used in drug discovery programs. google.com

Table 1: Key Transformations of this compound

Starting Material Product Transformation Type
This compound 4-Benzyl-4-azaspiro[2.5]octan-7-ol bldpharm.com Reduction

Utility in Asymmetric Synthesis Methodologies

Asymmetric synthesis is crucial for the preparation of chiral compounds, particularly in the pharmaceutical industry. The rigid spiro[2.5]octane scaffold provides a conformationally restricted backbone, which is an advantageous feature for inducing stereoselectivity in chemical reactions.

While specific examples of chiral ligands directly synthesized from this compound are not extensively documented, its structural motifs are present in known chiral building blocks. For example, related compounds like 6-azaspiro[2.5]octane hydrochloride are utilized as chiral building blocks in asymmetric synthesis and as ligands in the formation of metal-organic frameworks. lookchem.com

The synthetic pathway from this compound to its chiral alcohol or amine derivatives opens the door to creating novel chiral ligands. These chiral centers can be used to coordinate with metal centers, forming catalysts capable of inducing high enantioselectivity in a variety of chemical transformations. rsc.org The fixed spatial orientation of the substituents on the spirocyclic frame can create a well-defined chiral pocket around a metal center, essential for effective asymmetric catalysis.

The azaspiro[2.5]octane framework is an emerging and valuable scaffold in drug discovery, in part because its rigidity can enhance binding potency and selectivity. chemrxiv.org The defined three-dimensional structure allows for precise orientation of substituents, which can lead to improved interactions with biological targets. chemrxiv.org

Recent advancements have highlighted enzymatic methods for the stereodivergent synthesis of azaspiro[2.y]alkanes, producing compounds with high diastereo- and enantioselectivity. chemrxiv.org Such biocatalytic platforms underscore the compatibility of the azaspiro scaffold with highly selective transformations. chemrxiv.org In medicinal chemistry, replacing more flexible linkers with a rigid azaspiro[2.5]octane scaffold has been shown to improve the binding potency of a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor while minimizing off-target effects. chemrxiv.org This demonstrates the utility of the scaffold in directing stereoselective interactions, a key goal in modern drug design.

Exploration of Novel Molecular Architectures Based on the Spiro[2.5]octane System

The spiro[2.5]octane system, particularly its aza-derivatives, serves as a foundation for novel and complex molecular architectures. Its rigid, non-planar structure provides an expanded set of vectors for chemical functionalization compared to traditional flat, aromatic linkers. chemrxiv.org This has led to its incorporation into a variety of drug candidates across different therapeutic areas. chemrxiv.org

Table 2: Examples of Complex Architectures Incorporating the Azaspiro[2.5]octane Moiety

Compound Class Therapeutic Target/Application Reference
Piperidinyl-3-(aryloxy)propanamides Somatostatin (B550006) Receptor 4 (SSTR4) Modulators google.com
Thiazolopyrimidinone Derivatives General Pharmaceutical Scaffolds google.com

Advanced Chemical Applications in Materials Science (e.g., Polymer Additives)

The application of this compound and its direct derivatives in materials science, such as in the formulation of polymer additives, is not a well-documented area in current scientific literature. While related spirocyclic amines have been noted for their potential use in developing novel materials due to their unique structural properties, specific examples or detailed studies are lacking. smolecule.com

The field of polymer additives includes a wide range of functional molecules such as stabilizers, antioxidants, and plasticizers, which are typically characterized by specific chemical features like hindered phenols or aromatic ketones for UV absorption. researchgate.net Currently, there is no clear evidence to suggest that this compound possesses the necessary properties for these applications or that it has been explored for purposes like polymer grafting or modification. nih.gov This remains a potential but as of now, underexplored, area for future research.

Future Directions and Research Opportunities in 4 Benzyl 4 Azaspiro 2.5 Octan 7 One Chemistry

Development of Sustainable and Green Synthetic Routes

The chemical industry's increasing focus on environmentally benign processes necessitates the development of sustainable synthetic pathways for valuable compounds like 4-Benzyl-4-azaspiro[2.5]octan-7-one. Future research will likely prioritize the use of renewable starting materials, greener solvents, and catalytic methods to minimize waste and environmental impact.

Current synthetic strategies often rely on multi-step sequences. For instance, one approach begins with 1-benzyl piperidin-4-one, proceeding through a Strecker reaction, hydration, and condensation to form a spirocyclic intermediate. mdpi.com Another method involves the domino reaction of arylaldehydes and 1-acetylcyclopropanecarboxamides. lnu.edu.cn While effective, these methods may involve harsh reagents or generate significant waste.

Future green synthetic routes could explore:

Biocatalysis: Employing enzymes to catalyze key steps could offer high selectivity and milder reaction conditions.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived precursors.

Solvent Minimization: Utilizing solvent-free reaction conditions or replacing hazardous solvents with greener alternatives like water or supercritical fluids.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, a core principle of green chemistry.

A patent for the synthesis of a related compound, 7-benzyl-4,7-diazaspiro[2.5]octane, highlights a method that avoids the use of the flammable and toxic boron trifluoride diethyl etherate, indicating a move towards safer synthesis. google.com

Exploration of Unconventional Chemical Transformations

Beyond traditional synthetic methods, the exploration of unconventional chemical transformations promises to unlock new reactivity and applications for this compound. These methods can often provide access to novel molecular architectures that are difficult to achieve through conventional means.

Future research in this area could focus on:

Photochemistry: Utilizing light to initiate reactions could lead to unique bond formations and functional group interconversions.

Electrochemistry: Employing electricity to drive redox reactions offers a clean and controlled method for chemical synthesis.

Mechanochemistry: Using mechanical force to induce chemical reactions can reduce or eliminate the need for solvents.

Domino Reactions: Further development of one-pot, multi-component reactions can significantly improve synthetic efficiency. A domino reaction involving arylaldehydes and 1-acetylcyclopropanecarboxamides has already been shown to produce complex spiropiperidine-2,4-diones. lnu.edu.cn

An unusual ambiphilic carbenoid equivalent has been utilized in an amide-cyclopropanation reaction, suggesting the potential for novel bond-forming strategies involving the spirocyclic core. amazonaws.com

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound synthesis with flow chemistry and automated platforms represents a significant step towards more efficient, scalable, and safer chemical production. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved reaction control, and the ability to safely handle hazardous intermediates. polimi.itresearchgate.net

Key areas for future development include:

Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives. This could lead to higher yields, reduced reaction times, and easier scale-up. polimi.itacs.org

Automated Reaction Optimization: Utilizing automated systems to rapidly screen reaction conditions and identify optimal parameters for yield and purity.

In-line Purification: Integrating purification steps directly into the flow process to streamline the entire production workflow.

The development of flow chemistry setups for the synthesis of other nitrogen-containing heterocycles, such as azetidinium salts, provides a blueprint for how these technologies could be applied to spirocyclic systems. acs.org

Expansion into Advanced Chemical Material Applications

The unique three-dimensional structure of this compound makes it an attractive building block for the creation of advanced chemical materials with novel properties. Spirocyclic compounds, in general, are known to impart desirable characteristics to polymers, dyes, and other functional materials. researchgate.net

Potential future applications in materials science include:

Polymer Chemistry: Incorporating the spirocyclic motif into polymer backbones could lead to materials with enhanced thermal stability, rigidity, and unique optical properties.

Ligand Design for Catalysis: The nitrogen atom and the rigid spirocyclic framework could be utilized in the design of novel ligands for asymmetric catalysis.

Functional Dyes and Pigments: The chromophoric potential of the aromatic ring combined with the spirocyclic structure could be explored for the development of new colorants with enhanced stability and performance.

Pharmaceutical Scaffolds: The spirocyclic core is a recognized feature in many biologically active compounds and could serve as a template for the design of new therapeutic agents. nih.govpharm.or.jpacs.orgmdpi.com

The synthesis of various spirocyclic pyrrolidines as advanced building blocks for medicinal and agrochemical applications underscores the potential of such scaffolds in creating functional molecules. nih.gov

Q & A

Q. How can AI-driven autonomous laboratories enhance high-throughput screening (HTS) of this compound derivatives?

  • Methodological Answer : Implement robotic synthesis platforms with real-time feedback loops (e.g., Chemspeed). AI algorithms (e.g., reinforcement learning) prioritize derivatives based on docking scores or synthetic accessibility. Cloud-based databases (e.g., SciFinder) enable rapid SAR analysis, accelerating lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.